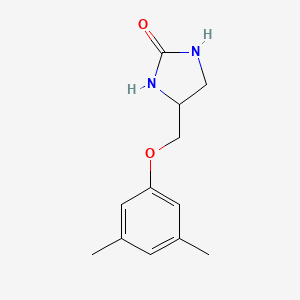
HsTx1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HsTx-1 is a member of the a-KTx6 family of scorpion toxins active on voltage-gated Kv1.3 channels (Kd close to 10 pM). HsTx-1 is also very active on Kv1.1 channels (IC50 around 7 nM). It is however inactive on apamin-sensitive SK channels. It is one of the most potent toxins active on Kv1.3 channel.
Wissenschaftliche Forschungsanwendungen
Potent Kv1.3-Selective Analogue for Autoimmune Diseases :
- HsTx1, derived from the scorpion Heterometrus spinnifer, has analogues that selectively inhibit the Kv1.3 channel, a target in autoimmune diseases. These analogues show remarkable potency and selectivity, suggesting their potential as therapeutic leads for autoimmune conditions (Rashid et al., 2014).
Pulmonary Delivery for Systemic Administration :
- The study of pulmonary delivery of this compound[R14A], an analogue of this compound, in rats showed its potential as an alternative route for systemic administration, highlighting its therapeutic application for autoimmune diseases via non-oral routes (Jin et al., 2016).
Noninvasive Buccal Mucosa Delivery :
- The use of buccal mucosa for systemic delivery of this compound[R14A] was investigated, demonstrating its effectiveness and enhancing its potential for convenient administration in treating autoimmune diseases (Jin et al., 2016).
Biodistribution and Kinetics in Experimental Rats :
- A study on the biodistribution and kinetics of this compound[R14A] showed its stability, low tissue uptake, and high bioavailability, reinforcing its potential as a treatment for conditions requiring Kv1.3 blockade (Bergmann et al., 2017).
Structural Analysis of this compound :
- An analysis of the structure of this compound revealed its unique fold and functional site, providing insights into its interaction with Kv1.3 channels. This understanding aids in designing more effective Kv1.3 blockers (Savarin et al., 1999).
Domain-specific Recognition of Channels :
- Research on the domain-specific recognition of SK and Kv channels by this compound and other toxins offers valuable information for the development of targeted therapeutics affecting specific ion channels (Regaya et al., 2004).
PET Imaging in Neuroinflammation :
- A study demonstrated the potential of this compound[R14A] in neuroinflammation therapy using PET imaging, underscoring its utility in diagnosing and treating neurodegenerative diseases (Reddiar et al., 2022).
Immunomodulation in Inflammatory Arthritis :
- The selective Kv1.3 channel blocker this compound[R14A] and its PEGylated analog showed prolonged immunomodulatory effects in a model of rheumatoid arthritis, highlighting its therapeutic potential in autoimmune diseases (Tanner et al., 2017).
Eigenschaften
Molekularformel |
C149H246N54O46S9 |
|---|---|
Molekulargewicht |
3819.87 Da |
Aussehen |
White lyophilized solidPurity rate: > 95 %AA sequence: Ala-Ser-Cys3-Arg-Thr-Pro-Lys-Asp-Cys9-Ala-Asp-Pro-Cys13-Arg-Lys-Glu-Thr-Gly-Cys19-Pro-Tyr-Gly-Lys-Cys24-Met-Asn-Arg-Lys-Cys29-Lys-Cys31-Asn-Arg-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys31 and Cys19-Cys34Length (aa): 34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



